molecular formula C17H20O4 B6603313 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate CAS No. 2344678-73-3

5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate

Cat. No.: B6603313
CAS No.: 2344678-73-3
M. Wt: 288.34 g/mol
InChI Key: XFLQNCFFOROIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their distinct three-dimensional configurations, which often result in unique chemical and biological properties. This particular compound features a spiro carbon atom that connects two rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which forms the spirocyclic core. This reaction can be facilitated by photochemical conditions, where ultraviolet light induces the cycloaddition of suitable precursors. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or organometallic compounds under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl 1-ethyl spiro[23]hexane-1,5-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-O-benzyl 2-O-ethyl spiro[2.3]hexane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-2-20-16(19)14-10-17(14)8-13(9-17)15(18)21-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQNCFFOROIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.